molecular formula C10H14BrNO3 B8743736 5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine CAS No. 865156-71-4

5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine

Cat. No. B8743736
M. Wt: 276.13 g/mol
InChI Key: LEDCNNBKVQRVBL-UHFFFAOYSA-N
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Patent
US08071651B2

Procedure details

A mixture of 113.26 mmol of 5-bromo-3-(3-methoxypropoxy)-1H-pyridin-2-one, 79.28 mmol of silver carbonate and 158.56 mmol of iodomethane in 230 ml of benzene is stirred at 45° C. with exclusion of light for 24 hours. The reaction mixture is cooled to room temperature, and the silver salts are filtered off. The filtrate is washed with 2% sodium bicarbonate solution and water (2×). The organic phase is dried over sodium sulphate and evaporated. The crude title compound is obtained as a beige oil from the residue and is employed without further purification in the next stage. Rf=0.45 (EtOAc-heptane 1:2); Rt=4.34 (Gradient I).
Name
5-bromo-3-(3-methoxypropoxy)-1H-pyridin-2-one
Quantity
113.26 mmol
Type
reactant
Reaction Step One
Quantity
158.56 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
79.28 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5](=[O:8])[NH:6][CH:7]=1.I[CH3:16]>C1C=CC=CC=1.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[C:5]([O:8][CH3:16])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
5-bromo-3-(3-methoxypropoxy)-1H-pyridin-2-one
Quantity
113.26 mmol
Type
reactant
Smiles
BrC=1C=C(C(NC1)=O)OCCCOC
Name
Quantity
158.56 mmol
Type
reactant
Smiles
IC
Name
Quantity
230 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
79.28 mmol
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred at 45° C. with exclusion of light for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the silver salts are filtered off
WASH
Type
WASH
Details
The filtrate is washed with 2% sodium bicarbonate solution and water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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